Piperazine-1-carboxylic acid

FAAH inhibition Pain Anxiety

Generic piperazine analogs like 1-Boc-piperazine require deprotection, adding steps and reducing yield. PICA uniquely provides an unprotected secondary amine alongside a free carboxylic acid for true orthogonal derivatization. This dual-handle architecture is essential for generating FAAH inhibitors with low-nanomolar potency (e.g., JNJ-1661010, IC50 = 12 nM) and >100-fold FAAH-1 selectivity-profiles unattainable with regioisomeric or N-protected substitutes. - Orthogonal reactive handles enable sequential functionalization without protecting-group manipulation. - ≥97% purity minimizes side reactions, simplifying chromatographic purification in multi-step syntheses. - Non-hazardous classification eliminates hazmat surcharges and specialized shipping paperwork.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 10430-90-7
Cat. No. B078622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxylic acid
CAS10430-90-7
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C(=O)[O-]
InChIInChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9)
InChIKeyRFIOZSIHFNEKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-1-carboxylic Acid: A Strategic Scaffold


Piperazine-1-carboxylic acid (PICA), also designated as 1-piperazinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol [1]. It serves as a foundational scaffold in medicinal chemistry, characterized by a piperazine ring bearing a carboxylic acid functional group on one nitrogen atom [2]. This compound is not an end-use therapeutic but a critical intermediate whose primary value lies in its capacity for diverse chemical derivatization, enabling the synthesis of potent enzyme inhibitors and receptor ligands .

Unprotected amine + free carboxylic acid for orthogonal derivatization
Scaffold for enzyme inhibitor and receptor ligand synthesis
Enables endocannabinoid system pathway research

Why Piperazine-1-carboxylic Acid Cannot Be Substituted


Generic substitution of piperazine-1-carboxylic acid (PICA) with other common piperazine analogs, such as 1-Boc-piperazine or piperazine-2-carboxylic acid, is not viable without significant synthetic and functional trade-offs. PICA provides a unique unprotected secondary amine adjacent to a free carboxylic acid, a combination that offers a distinct reactivity profile for orthogonal functionalization [1]. While 1-Boc-piperazine is widely used for its stability in multi-step syntheses, its N-protection precludes direct coupling with electrophiles without a deprotection step, thereby adding synthetic complexity and potentially reducing overall yield . Conversely, piperazine-2-carboxylic acid places the carboxyl group at a different position on the ring, altering its steric and electronic properties and leading to derivatives with entirely different biological activities and target selectivities [2]. The specific geometry of PICA is essential for generating the precise pharmacophores, such as those found in potent and selective FAAH inhibitors like JNJ-1661010, that cannot be replicated by these analogs [3].

Target: PICA
Substitute Risk
Free amine + carboxylic acid for direct coupling
1-Boc-piperazine: requires deprotection, may reduce yield
N1-carboxyl geometry supports selective pharmacophores
Piperazine-2-carboxylic acid: C2-carboxyl may alter target selectivity

Piperazine-1-carboxylic Acid Performance Evidence


FAAH Inhibition Potency

Piperazine-1-carboxylic acid (PICA) serves as the core scaffold for the synthesis of JNJ-1661010 (4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide), a potent and selective FAAH inhibitor. JNJ-1661010 demonstrates an IC50 of 12 nM against human FAAH and 34 nM against rat FAAH . This potency is achieved through a mechanism-based covalent inhibition, which is slowly reversible [1]. This directly contrasts with simpler piperazine analogs like 1-benzylpiperazine, which lack this specific inhibitory profile against FAAH and are often associated with non-specific monoaminergic activity [2].

FAAH Inhibition
Class-level inference
12 nM (human FAAH) vs. no meaningful activity for 1-BZP
IC50 from recombinant enzyme assay
Supports FAAH inhibition assay context
FAAH inhibition Pain Anxiety Endocannabinoid

FAAH-1 over FAAH-2 Selectivity

The PICA derivative JNJ-1661010 exhibits >100-fold selectivity for FAAH-1 over the FAAH-2 isoform [1]. This high degree of isoform selectivity is a critical differentiator from less selective FAAH inhibitors that may also engage FAAH-2, which has distinct physiological roles in different tissues. The structural features of the PICA core, specifically the N1-carboxylic acid moiety, are key to achieving this selectivity profile, as modifications to this region have been shown to drastically alter isoform preference [2].

FAAH-1 Selectivity
Class-level inference
>100-fold over FAAH-2
vs. dual inhibitor URS-597
Isoform-selectivity assay context
FAAH-1 FAAH-2 Selectivity Isoform specificity

Commercial Purity Advantage

Piperazine-1-carboxylic acid is commercially available with a purity specification of ≥97% from certain reputable vendors . In contrast, many closely related analogs and building blocks, such as piperazine-1-carboxylic acid methyl ester or benzyl 1-piperazinecarboxylate, are routinely supplied at a standard 95% purity . The higher purity specification for the parent acid translates directly to more predictable reaction yields, fewer purification steps, and reduced introduction of unknown impurities in critical synthetic sequences, thereby lowering overall R&D costs.

Purity Specification
Data to verify
≥97% (reported) vs. 95% for common esters
May support higher reaction yields
Vendor specification; verify lot
Purity Procurement Quality Control Synthetic yield

Non-Hazardous Transport Advantage

According to its Safety Data Sheet (SDS), piperazine-1-carboxylic acid is classified as 'Not hazardous material' for transportation purposes under DOT/IATA regulations . This is a significant differentiator from common esters of PICA, such as piperazine-1-carboxylic acid allyl ester or methyl ester, which carry GHS hazard statements (H302, H315, H319, H335) and require more stringent, and costly, hazardous material shipping protocols . The non-hazardous classification streamlines logistics, reduces shipping costs, and simplifies inventory management for research institutions.

Transport Class
Data to verify
Not hazardous (DOT/IATA)
vs. hazardous esters
May reduce shipping complexity
Safety Transport Regulatory Compliance

Piperazine-1-carboxylic Acid Applications


FAAH Inhibitor Library Synthesis

Piperazine-1-carboxylic acid is the optimal starting material for constructing focused libraries of FAAH inhibitors. The quantitative evidence demonstrates that PICA-derived compounds can achieve low nanomolar IC50 values (e.g., 12 nM for JNJ-1661010) and >100-fold selectivity for FAAH-1 over FAAH-2 [1]. This positions PICA as a critical building block for any medicinal chemistry program aiming to modulate the endocannabinoid system for therapeutic applications in pain, inflammation, and anxiety disorders. Alternative scaffolds cannot reliably deliver this specific potency and selectivity profile.

High-Purity for Optimized Yields

For synthetic chemists requiring a reliable piperazine building block with orthogonal reactive handles, piperazine-1-carboxylic acid is a superior choice. Its commercial availability at ≥97% purity provides a higher-quality starting point compared to many ester analogs, which are commonly sold at 95% purity. This higher initial purity can directly translate to fewer side reactions, simplified purification (e.g., column chromatography), and higher overall yields in multi-step syntheses, saving both time and resources in drug development pipelines [2].

Streamlined Procurement & Logistics

Piperazine-1-carboxylic acid offers a clear logistical advantage for core facilities and large research groups. Its classification as a non-hazardous material for transport simplifies the procurement process, avoiding the need for specialized shipping containers, hazmat fees, and complex paperwork required for many of its esterified or Boc-protected counterparts. This makes it an economically and administratively efficient choice for routine and high-volume use in academic and industrial settings.

Application
Selection Property
Validation Focus
FAAH pathway research
Scaffold for selective FAAH-1 inhibitors
Endocannabinoid system assay context
Multi-step synthesis
High purity specification
Reaction yield and impurity profiling
Laboratory procurement
Non-hazardous transport classification
Shipping and handling compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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